

biological activity potential of 5-(4-Chlorophenyl)-2-methoxyphenol scaffolds

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2-methoxyphenol

CAS No.: 57074-45-0

Cat. No.: B6379635

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Executive Summary

The **5-(4-Chlorophenyl)-2-methoxyphenol** scaffold represents a specific, high-value pharmacophore within the broader class of hydroxylated biphenyls and aryl-substituted guaiacols.^{[1][2]} Unlike generic phenols, this scaffold integrates the antioxidant capacity of the guaiacol core with the lipophilic, metabolic-blocking properties of a para-chlorophenyl ring.^{[1][2]}

This technical guide analyzes the compound's potential as a "privileged structure" in drug discovery, specifically for anticancer (melanoma), anti-inflammatory (COX-2 inhibition), and antimicrobial applications.^{[1][2]} By leveraging the specific electronic and steric properties of the 5-position substitution, researchers can exploit this scaffold to disrupt specific signaling pathways while maintaining favorable drug-like properties (Lipinski compliance).^{[1][2]}

Chemical Architecture & SAR Analysis

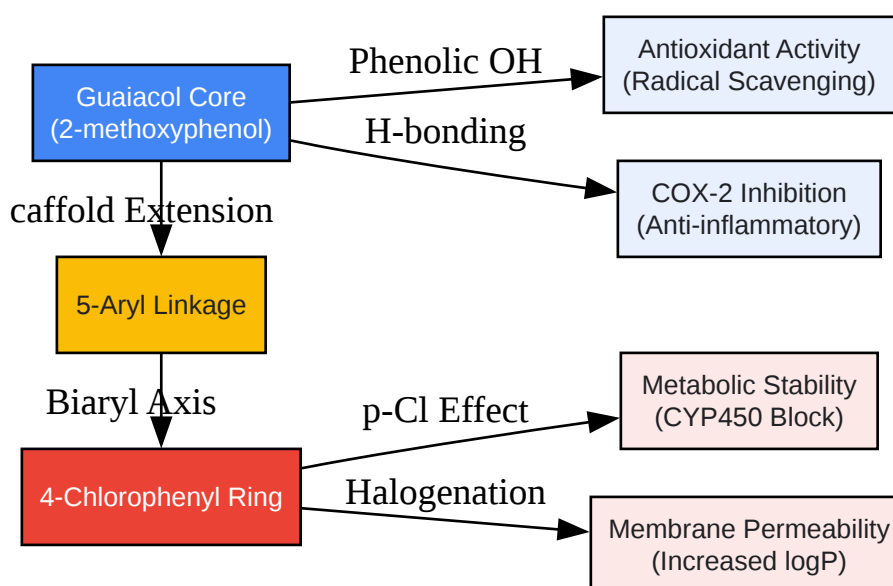
The molecule consists of a guaiacol (2-methoxyphenol) core substituted at the C5 position with a 4-chlorophenyl ring.^{[1][2]} This architecture is not arbitrary; it is a tuned system designed for specific molecular interactions.^{[1][2]}

Structural Breakdown

- Ring A (Guaiacol Core):

- C1-OH (Phenolic Hydroxyl): Essential for H-bond donation and radical scavenging (antioxidant activity).[1][2] Critical for binding to the COX-2 active site (Arg120 interaction).[1][2]
- C2-OMe (Methoxy): Provides steric bulk and H-bond acceptance.[1][2] It restricts the rotation of the phenol, locking it into a conformation often required for receptor docking.[1][2]
- Ring B (4-Chlorophenyl):
 - C5-Linkage: The meta position relative to the OH group creates a "bent" biphenyl geometry, distinct from linear 4,4'-biphenyls.[1][2]
 - 4-Cl (Para-Chloro): The halogen serves two roles:[1][2]
 - Metabolic Blocking: Prevents rapid hydroxylation at the para position by CYP450 enzymes (metabolic stability).[2]
 - Lipophilicity: Increases logP, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., tubulin or COX-2 hydrophobic channels).[1][2]

Pharmacophore Map (DOT Visualization)



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Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the guaiacol core and the chlorophenyl tail.[1][2]

Therapeutic Applications & Mechanism of Action[1][4]

Anticancer Activity (Melanoma & Cytotoxicity)

Hydroxylated biphenyls, particularly those derived from guaiacol, act as tubulin polymerization inhibitors.[1][2] The 5-(4-chlorophenyl) moiety mimics the pharmacophore of colchicine or combretastatin, binding to the colchicine-binding site of tubulin.[1][2]

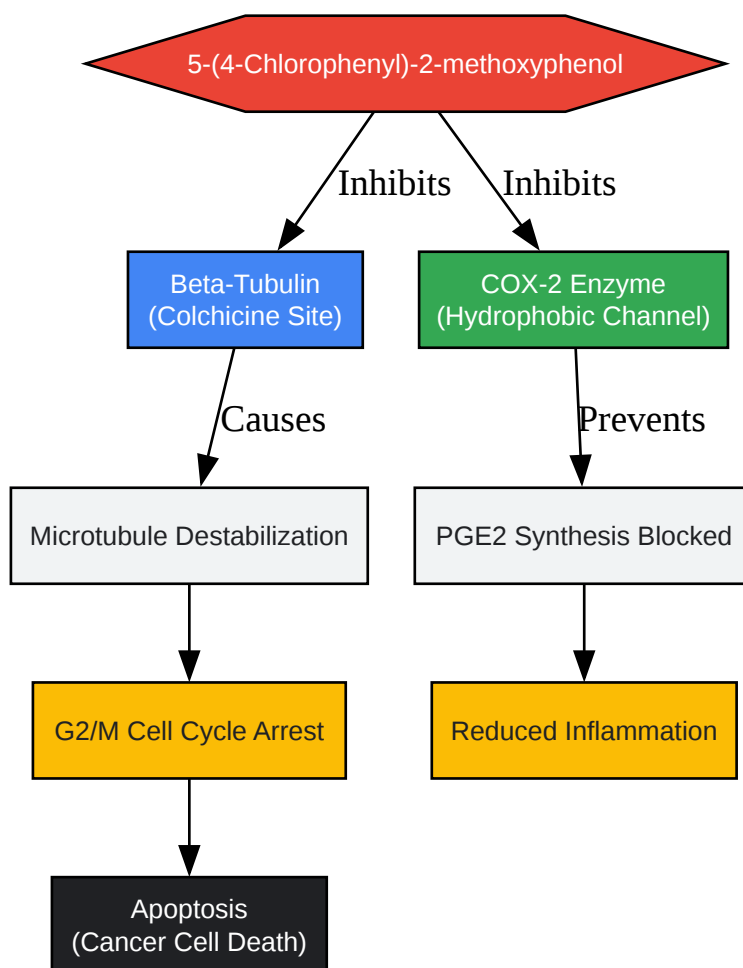
- Mechanism: The compound binds to -tubulin, preventing microtubule assembly during mitosis.[1][2] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
- Specificity: The 4-chloro substitution enhances binding affinity compared to the unsubstituted phenyl, likely due to halogen bonding within the hydrophobic pocket of tubulin.[1]

Anti-Inflammatory (COX-2 Inhibition)

2-methoxyphenols are established COX-2 inhibitors.[1][2][3][4] The 5-aryl extension allows the molecule to penetrate the deep hydrophobic channel of the COX-2 enzyme.[1]

- Selectivity: Unlike non-selective NSAIDs, the bulkier 5-aryl group may provide selectivity for COX-2 over COX-1 by exploiting the larger side pocket of COX-2.[1][2]
- Pathway: Inhibition of COX-2 reduces Prostaglandin E2 (PGE2) synthesis, downregulating the inflammatory cascade.[1][2]

Mechanism of Action Diagram



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Figure 2: Dual mechanism of action showing antiproliferative (tubulin) and anti-inflammatory (COX-2) pathways.[1][2]

Synthesis Protocol

The most robust method for synthesizing 5-aryl-2-methoxyphenols is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This protocol ensures high regioselectivity and yield.[1]

Reaction Scheme

Reagents:

- Substrate A: 5-Bromo-2-methoxyphenol (or protected variant like 4-bromo-1-methoxy-2-(methoxymethoxy)benzene).[1][2]

- Substrate B: 4-Chlorophenylboronic acid.[1]
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. [1][2]
- Base: K₂CO₃ or Cs₂CO₃. [1][2]
- Solvent: Dioxane/Water or Toluene/Ethanol/Water. [1][2]

Step-by-Step Protocol

- Preparation: In a dry Schlenk flask, dissolve 5-bromo-2-methoxyphenol (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in 1,4-dioxane (0.2 M).
- Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical to prevent homocoupling).
- Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous K₂CO₃ (2M, 3.0 eq).
- Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 12-16 hours. Monitor via TLC (Hexane:EtOAc 4:1). [1][2]
- Workup: Cool to RT. Filter through a Celite pad. [1][2] Dilute with EtOAc and wash with brine. [1] Dry organic layer over Na₂SO₄. [1][2]
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient Hexane -> 20% EtOAc).
- Yield: Expected yield 75-85%.

Experimental Validation: Key Assays

To validate the biological activity of the synthesized scaffold, the following assays are standard.

In Vitro Cytotoxicity (MTT Assay)

- Objective: Determine IC₅₀ against melanoma cell lines (e.g., A375, B16F10).
- Protocol:

- Seed cells (5×10^3 /well) in 96-well plates.
- Treat with compound (0.1 - 100 μ M) for 48h.
- Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.
- Measure absorbance at 570 nm.[\[1\]](#)[\[2\]](#)
- Data Interpretation: An $IC_{50} < 10 \mu M$ indicates potent activity.[\[1\]](#)

COX-2 Inhibition Screening

- Objective: Quantify selectivity for COX-2 vs COX-1.
- Protocol: Use a colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).[\[1\]](#)[\[2\]](#)
 - Incubate recombinant COX-1 and COX-2 enzymes with the compound.[\[1\]](#)
 - Add Arachidonic Acid (substrate).[\[1\]](#)[\[2\]](#)
 - Measure the production of PGH₂ (via TMPD oxidation) at 590 nm.[\[1\]](#)[\[2\]](#)
- Target Metric: Selectivity Index (SI) = $IC_{50}(COX-1) / IC_{50}(COX-2) > 10$.[\[1\]](#)[\[2\]](#)

Data Summary Table

Property	Value/Description	Relevance
Molecular Weight	~234.68 g/mol	Fragment-based drug discovery compliant.[1][2]
cLogP	~3.5 - 4.0	High membrane permeability; good oral bioavailability potential.[1]
H-Bond Donors	1 (Phenolic OH)	Critical for receptor interaction. [1][2]
H-Bond Acceptors	2 (OH, OMe)	Solubility and binding.[1][2]
Primary Target	Tubulin / COX-2	Dual-action potential (Cancer-Inflammation link).[1][2]
Key Substituent	4-Chlorophenyl	Enhances metabolic stability and lipophilicity.[1]

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